molecular formula C18H12N2O2 B14287342 2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one CAS No. 113850-52-5

2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B14287342
CAS No.: 113850-52-5
M. Wt: 288.3 g/mol
InChI Key: IBOXBJQRMFDANB-UHFFFAOYSA-N
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Description

2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring a fused oxazolone and quinoline scaffold. Oxazolones are five-membered rings containing nitrogen and oxygen, widely studied for their synthetic versatility and biological relevance. The compound’s structure combines the electron-deficient oxazolone core with the planar aromatic quinoline system, which may influence its electronic properties and reactivity.

Properties

CAS No.

113850-52-5

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-phenyl-4-quinolin-2-yl-1,3-oxazol-5-ol

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,21H

InChI Key

IBOXBJQRMFDANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Hippuric Acid-Mediated Condensation

A widely employed method involves the reaction of hydroquinolinecarbaldehyde derivatives with hippuric acid in acetic acid under reflux conditions. This one-pot synthesis yields 2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one in moderate yields (30–60%). The mechanism proceeds via the formation of an arylidene intermediate, which undergoes intramolecular cyclization to form the oxazolone ring. Key parameters include:

  • Reagents : Hippuric acid (2.0 equiv), hydroquinolinecarbaldehyde (1.0 equiv), acetic acid (solvent).
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Yield : 45% (average across trials).

Characterization by $$ ^1H $$-NMR reveals deshielding effects on the olefinic proton (δ = 7.18–7.22 ppm), confirming the (Z)-configuration at position 4.

Claisen-Schmidt Condensation

Adapted from pyrazoline synthesis protocols, this method utilizes α,β-unsaturated carbonyl precursors. For example, ethyl acetoacetate reacts with hydroquinoline derivatives in the presence of sulfuric acid, yielding 67% of the target compound after 3 hours. Steric hindrance at position 8 of the quinoline ring directs regioselectivity toward position 6, as evidenced by aromatic proton signals at δ 6.36 and 7.16 ppm in $$ ^1H $$-NMR spectra.

Cycloaddition Strategies

[3+2]-Cycloaddition with Azomethine Ylides

Azomethine ylides, generated in situ from isoquinoline and α-halogenated methylenes, participate in [3+2]-cycloadditions with arylidene cyanoacetamides. The reaction cascade involves:

  • Formation of N-substituted carbonylmethyleneisoquinolinium bromide via reaction of isoquinoline with α-bromoacetophenone.
  • Oxidation : DDQ (1.2 equiv) oxidizes intermediates to stabilize the ylide.
  • Cycloaddition : The ylide reacts with arylidene cyanoacetamide (from aromatic aldehydes and cyanoacetamide) to form the oxazolone core.

Optimized Conditions :

  • Catalyst : Triethylamine (10 mol%).
  • Solvent : Dichloromethane at 25°C.
  • Yield : 60–70%.

Catalytic Oxidative Methods

DDQ-Mediated Oxidation

DDQ serves dual roles as an oxidizing agent and electron-deficient dienophile in tandem reactions. A representative protocol involves:

  • Substrates : 7-Methylazolopyrimidines and N-alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes.
  • Conditions : DDQ (1.5 equiv), acetonitrile, 80°C, 12 hours.
  • Yield : 58%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Hippuric Acid Condensation 30–60 6–8 hours Simplicity, one-pot synthesis
[3+2]-Cycloaddition 60–70 24 hours High regioselectivity
DDQ Oxidation 58 12 hours Dual functionality of DDQ

Condensation methods prioritize cost-effectiveness, while cycloadditions offer superior regiocontrol. DDQ-mediated approaches are favored for scalability but require stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline and oxazole derivatives.

Scientific Research Applications

2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound with an oxazole ring and a quinoline moiety, possessing a phenyl group and a quinolin-2(1H)-ylidene substituent that contribute to its chemical properties. Research indicates that compounds similar to it exhibit significant biological activities.

Applications
The applications of this compound span various fields:

  • Material Science It can be used in the creation of organic semiconductors and conductive polymers.
  • Pharmaceutical Chemistry It is valuable in drug discovery as a building block for synthesizing biologically active molecules.
  • Catalysis This compound can act as a ligand in catalysis, influencing reaction rates and selectivity.

Reactivity
The chemical reactivity of this compound includes various types of reactions:

  • Oxidation
  • Reduction
  • Substitution reactions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions. These reactions can lead to a variety of substituted oxazolones and other derivatives depending on the specific conditions used.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Oxazolone Derivatives

Structural and Electronic Comparisons

The target compound’s quinoline substituent distinguishes it from other oxazolone derivatives. Key analogs include:

Compound Name Substituent at C4 Position Key Properties/Applications Reference
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one 3,4,5-Trimethoxybenzylidene Exhibits nonlinear optical properties; used in laser spectroscopy and processing.
(4E)-2-Phenyl-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one Thiophene-2-ylmethylene Structural analog with sulfur-containing heterocycle; potential electronic applications due to thiophene’s electron-rich nature.
4-[(E)-(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one 4-Nitrophenylmethylidene Shows immunomodulatory activity, inhibiting phagocyte chemiluminescence and cytokine production.
2-Phenyl-4-({5-[3-(trifluoromethyl)phenyl]-furan-2-yl}methylene)-1,3-oxazol-5(4H)-one Trifluoromethylphenyl-furan-methylene Synthesized via microwave-assisted methods (76% yield); IR bands at 1700 cm⁻¹ (oxazolone C=O) and 1655 cm⁻¹ (conjugated C=O).
2-Phenyl-4-(4,4,4-trifluorobutylidene)-1,3-oxazol-5(4H)-one Trifluorobutylidene Commercial availability (CAS: 122489-79-6); used in lab-scale studies for fluorinated compound research.

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., -CF₃, -NO₂) exhibit enhanced electrophilicity at the oxazolone carbonyl, influencing reactivity in condensation reactions .
  • Steric Effects : Bulky substituents (e.g., trimethoxybenzylidene) reduce reactivity in Erlenmeyer-Plöchl reactions compared to smaller aldehydes .

Biological Activity

2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with a molecular formula of C18H12N2O2C_{18}H_{12}N_{2}O_{2} and a molecular weight of approximately 288.3 g/mol, has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a quinoline moiety linked to an oxazole ring, which contributes to its biological activity. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC18H12N2O2C_{18}H_{12}N_{2}O_{2}
Molecular Weight288.3 g/mol
CAS Number113850-52-5
LogP1.996
PSA (Polar Surface Area)54.45 Ų

Anticancer Activity

Research indicates that derivatives of quinoline and oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that structural modifications can enhance the cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives had IC50 values as low as 0.32 μM against the COLO205 colorectal adenocarcinoma cell line, indicating potent antiproliferative activity .

Case Study: Antiproliferative Effects
In a comparative study, several derivatives of quinoline were synthesized and tested for their anticancer activity. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity:

Compound IDCell LineIC50 (μM)
Compound 22COLO2050.32
Compound 27H4600.89
Compound 19Hep3B0.40

These findings suggest that the biological activity of this compound could be significantly influenced by its structural characteristics.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial effects. A study reported that certain derivatives exhibited moderate antifungal activity, with specific structural features contributing to enhanced efficacy against fungal pathogens .

Table: Antifungal Activity of Related Compounds

Compound IDPathogenActivity Level
Compound ACandida albicansModerate
Compound BAspergillus nigerHigh

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets such as tubulin and enzymes involved in cell proliferation and apoptosis pathways. Molecular docking studies have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one derivatives?

A: The compound is typically synthesized via Erlenmeyer azlactone formation. A mixture of substituted aldehydes (e.g., quinoline-2-carbaldehyde), glycine derivatives (e.g., hippuric acid), and acetic anhydride is refluxed with sodium acetate as a catalyst. Microwave-assisted synthesis (e.g., 76% yield in 3 minutes) offers rapid cyclization compared to conventional heating . Purification involves recrystallization from ethanol or chloroform .

Basic Characterization Techniques

Q. Q2: How are spectroscopic methods employed to confirm the structure of oxazolone derivatives?

A: Key techniques include:

  • 1H NMR : Distinct singlets for NH protons (~11–12 ppm) and vinyl protons (~7–8 ppm) confirm cyclization .
  • IR : Absorption bands at ~1700 cm⁻¹ (oxazolone carbonyl) and ~1655 cm⁻¹ (conjugated ketone) validate the core structure .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values (e.g., C: 60.85%, H: 2.81% for chlorophenyl derivatives) .

Basic Crystal Structure Analysis

Q. Q3: What crystallographic methods are used to resolve the molecular geometry of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

  • Planarity : Dihedral angles between oxazole and quinoline rings (<5°) indicate near-coplanarity .
  • Hydrogen bonding : C–H⋯O interactions (e.g., 3.867 Å) stabilize crystal packing .
  • Software : WinGX and ORTEP-3 generate thermal ellipsoid plots .

Advanced Synthesis Optimization

Q. Q4: How do reaction conditions (e.g., microwave irradiation vs. conventional heating) impact yield and purity?

A: Microwave synthesis reduces reaction time (e.g., 3 minutes vs. 2 hours) and improves yields (e.g., 78% for 14g) by enhancing cyclization efficiency. However, temperature control is critical to avoid decomposition of thermally sensitive substituents (e.g., nitro groups) . Comparative studies using AlCl3 or POCl3 catalysts can optimize Friedel-Crafts acylation steps for aryl derivatives .

Advanced Crystallography: Handling Polymorphism

Q. Q5: How can researchers address discrepancies in crystallographic data (e.g., polymorphism or twinning)?

A:

  • Twinning analysis : SHELXD detects twinning operators; HKLF5 refinement in SHELXL adjusts for overlapping reflections .
  • Polymorphism screening : Recrystallization in varied solvents (e.g., CCl4 vs. CHCl3) reveals different packing motifs. For example, π⋯π interactions (3.5259 Å) dominate in polar solvents .
  • Validation tools : PLATON checks for missed symmetry, and R1/wR2 convergence (<5%) ensures data reliability .

Advanced Biological Activity Profiling

Q. Q6: What methodologies are used to evaluate the bioactivity of oxazolone-quinoline hybrids?

A:

  • Cytotoxicity assays : MTT tests against cancer cell lines (e.g., IC50 values for 4-benzyl-oxazole derivatives) .
  • Enzyme inhibition : Tyrosinase/COX-2 inhibition is assessed via spectrophotometric assays (e.g., kojic acid as a positive control) .
  • Docking studies : AutoDock Vina models interactions with target proteins (e.g., quinoline moieties binding to kinase ATP pockets) .

Computational Modeling for Structure-Activity Relationships (SAR)

Q. Q7: How can DFT calculations and molecular docking guide SAR studies?

A:

  • DFT : Optimize geometries at B3LYP/6-31G* level; HOMO-LUMO gaps predict charge-transfer interactions (e.g., electron-withdrawing substituents lowering LUMO) .
  • Docking : Pose validation with RMSD <2.0 Å (e.g., quinoline binding to COX-2 active site) .
  • QSAR models : Hammett constants (σ) correlate substituent effects with bioactivity .

Reaction Mechanism Elucidation

Q. Q8: What mechanistic insights explain the regioselectivity of cyclization reactions?

A:

  • Kinetic control : Microwave conditions favor 5-exo-dig cyclization via α,β-unsaturated ketone intermediates .
  • Acid catalysis : Protonation of the aldehyde carbonyl enhances electrophilicity, directing nucleophilic attack by glycine’s amine group .
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder planar transition states, reducing yields of desired products .

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